
2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-chromene is an important class of heterocyclic compounds with versatile biological profiles . They have a simple structure and mild adverse effects . Compounds with imino-2H-chromen and phenylimino-2H-chromen scaffolds have been synthesized and studied for their potential therapeutic applications .
Synthesis Analysis
Researchers have discovered several routes for the synthesis of a variety of 2H-chromene analogs . These compounds are often synthesized by Knoevenagel condensation reaction .Molecular Structure Analysis
The molecular structure of 2H-chromene compounds depends on the arrangement of carbon and other atoms in the molecule . The name chromene is applied to both the 2H- and 4H-form of the molecule .Chemical Reactions Analysis
The chemical reactivity of 2H-chromene compounds can be analyzed using various techniques . The reactions of these compounds often involve condensation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various tools . These properties include molecular weight, theoretical pI, hydrophobicity, and others .Wissenschaftliche Forschungsanwendungen
Eco-friendly Synthesis Approaches
Research by Proença and Costa (2008) highlighted a green chemistry approach for synthesizing 2-imino-2H-chromene-3-carboxamides, including compounds similar to 2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide. They demonstrated an efficient synthesis route using aqueous sodium carbonate, emphasizing the importance of eco-friendly methods in the preparation of such compounds (Proença & Costa, 2008).
Synthesis and Bioactivity
A study by Gyuris et al. (2011) developed a one-pot domino synthesis technique for 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives starting from 2-imino-2H-chromene-3-carboxamides. This innovative method yielded compounds with up to 92% efficiency and showcased the potential for multicomponent reactions in creating bioactive chromene derivatives (Gyuris et al., 2011).
Novel Synthetic Pathways and Intermediates
Fattahi et al. (2018) explored the reaction of N-alkyl-2-imino-2H-chromene-3-carboxamides with dimethyl acetylenedicarboxylate, identifying new tricyclic compounds and intermediates. Their work contributes to understanding the synthetic pathways and potential applications of chromene derivatives in pharmaceutical chemistry (Fattahi et al., 2018).
Antimicrobial Activity
Ukhov et al. (2021) synthesized a series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides and evaluated their antimicrobial properties. Some compounds exhibited significant antimicrobial activity, indicating the potential of 2-imino-2H-chromene-3-carboxamides in developing new antimicrobial agents (Ukhov et al., 2021).
Fluorescent Probes and Chemosensors
Bekhradnia et al. (2016) reported the synthesis of nitro-3-carboxamide coumarin derivatives, including a fluorescent probe for Cu(2+) ions. This research demonstrates the utility of chromene derivatives as selective fluorescent chemosensors in environmental and analytical chemistry (Bekhradnia et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-imino-6-methoxy-N-methylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-12(15)9-6-7-5-8(16-2)3-4-10(7)17-11(9)13/h3-6,13H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYRDGZLORNHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-imino-6-methoxy-N-methyl-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


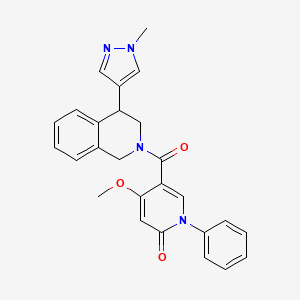
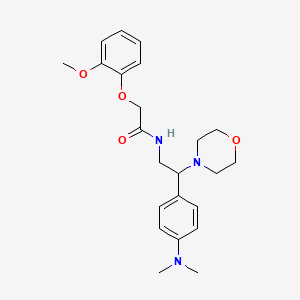
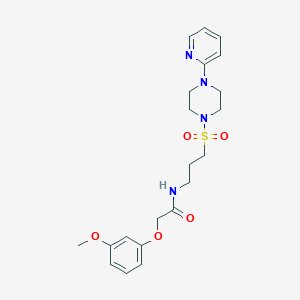
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2880443.png)


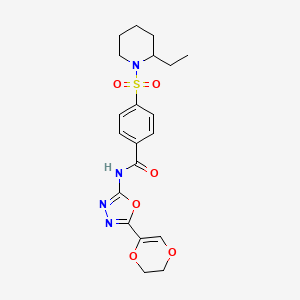
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2880450.png)

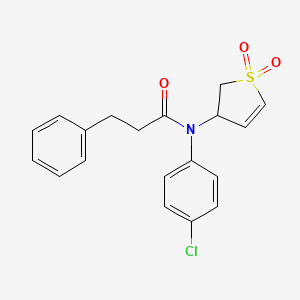

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2880454.png)
